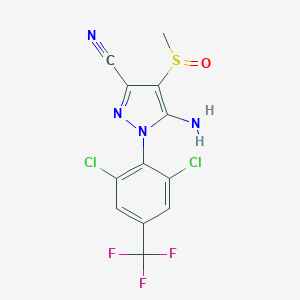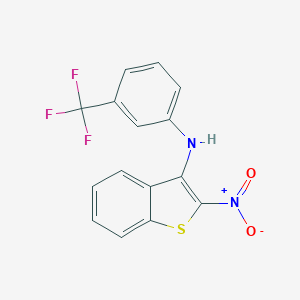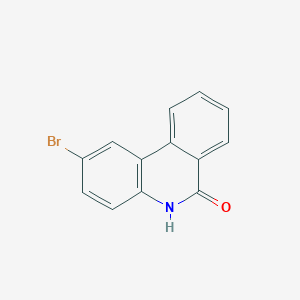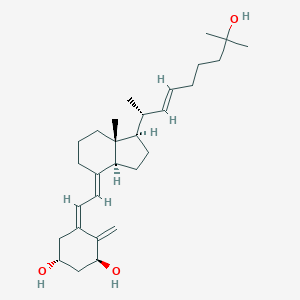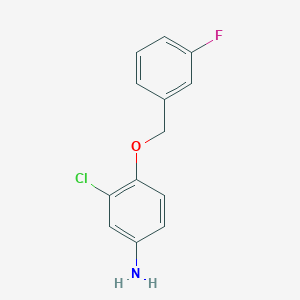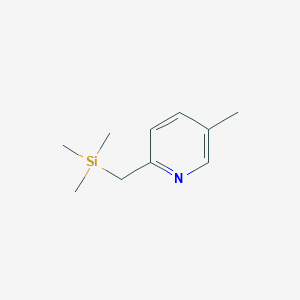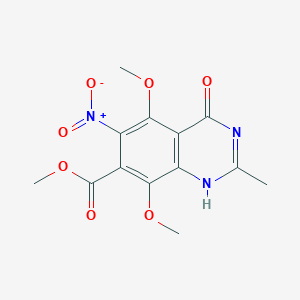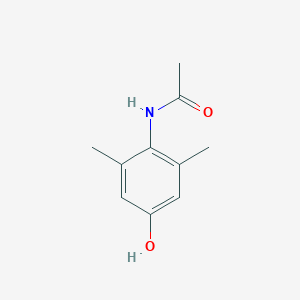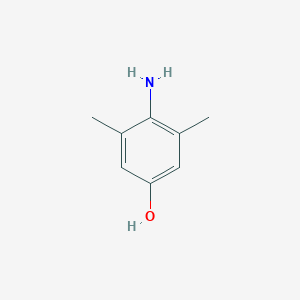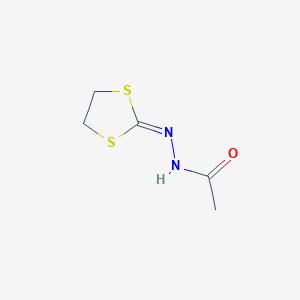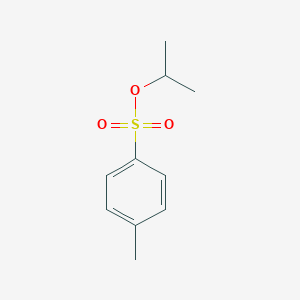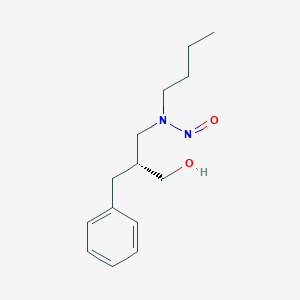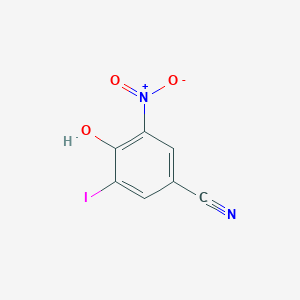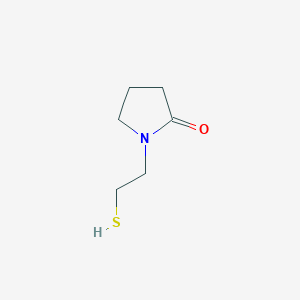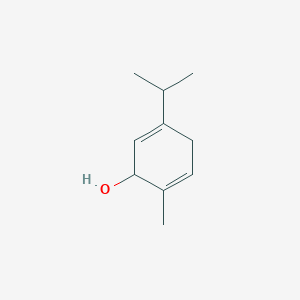
2-Methyl-5-propan-2-ylcyclohexa-2,5-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-propan-2-ylcyclohexa-2,5-dien-1-ol is a chemical compound with a molecular formula of C11H16O. It is commonly referred to as Menthone Glycerin Acetal and is a colorless liquid with a minty odor. This compound has been widely used in the pharmaceutical industry due to its unique properties.
Mécanisme D'action
The mechanism of action of Menthone Glycerin Acetal is not fully understood. However, it has been suggested that its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, its anti-inflammatory properties may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Menthone Glycerin Acetal has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various animal models. Additionally, it has been found to improve insulin sensitivity and reduce blood glucose levels in diabetic rats.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Menthone Glycerin Acetal in lab experiments is its potent antioxidant and anti-inflammatory properties. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for the study of Menthone Glycerin Acetal. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as diabetes and cancer. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its formulation for improved bioavailability.
Méthodes De Synthèse
The synthesis of Menthone Glycerin Acetal can be achieved through several methods. One of the most common methods is the reaction of menthone with glycerol under acidic conditions. The reaction takes place at a temperature of 80-90°C, and the resulting product is purified through distillation.
Applications De Recherche Scientifique
Menthone Glycerin Acetal has been extensively studied for its various applications in the pharmaceutical industry. It has been found to have potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
151726-31-7 |
|---|---|
Nom du produit |
2-Methyl-5-propan-2-ylcyclohexa-2,5-dien-1-ol |
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
2-methyl-5-propan-2-ylcyclohexa-2,5-dien-1-ol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,6-7,10-11H,5H2,1-3H3 |
Clé InChI |
ZDZKIUYTORHFPQ-UHFFFAOYSA-N |
SMILES |
CC1=CCC(=CC1O)C(C)C |
SMILES canonique |
CC1=CCC(=CC1O)C(C)C |
Synonymes |
2,5-Cyclohexadien-1-ol,2-methyl-5-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



